![molecular formula C20H21NO2S2 B2809347 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(thiophen-3-yl)benzamide CAS No. 2034563-88-5](/img/structure/B2809347.png)
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(thiophen-3-yl)benzamide
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Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(thiophen-3-yl)benzamide, also known as AMTB, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Scientific Research Applications
Antifungal Agents
One study synthesized a series of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives and evaluated them for their antifungal activity. This research exemplifies the application of similar compounds in developing potential antifungal agents (Narayana et al., 2004).
Crystal Structure Analysis
Another study focused on the crystal structure of a compound closely related to the one of interest, highlighting the importance of structural analysis in understanding the properties of such molecules for further applications in material science or drug design (Sharma et al., 2016).
Histone Deacetylase Inhibitors
Further research has been conducted on derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide, including thiophene substituted derivatives, for their ability to inhibit histone deacetylases. This application is crucial in the development of novel therapeutic agents for treating cancer (Jiao et al., 2009).
Antimicrobial Evaluation
Research into the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides demonstrates the potential of similar compounds in antimicrobial applications (Talupur et al., 2021).
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S2/c22-11-8-16(19-2-1-12-25-19)7-10-21-20(23)17-5-3-15(4-6-17)18-9-13-24-14-18/h1-6,9,12-14,16,22H,7-8,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIXIBMMGIEKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC=C(C=C2)C3=CSC=C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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